molecular formula C15H14ClNO5S B497958 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 927637-85-2

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497958
CAS No.: 927637-85-2
M. Wt: 355.8g/mol
InChI Key: WCUOZKNUGXCRAW-UHFFFAOYSA-N
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Description

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C15H14ClNO5S It is known for its unique structure, which includes a sulfonyl group attached to an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 5-chloro-2-ethoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The resulting amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling: Finally, the sulfonylated amine is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for electrophilic aromatic substitution may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5-Bromo-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(5-Methyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(5-Fluoro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid stands out due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The ethoxy group also contributes to its unique chemical properties, affecting solubility and stability.

Properties

IUPAC Name

4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-2-22-13-8-5-11(16)9-14(13)23(20,21)17-12-6-3-10(4-7-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUOZKNUGXCRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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